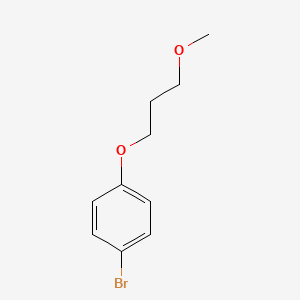

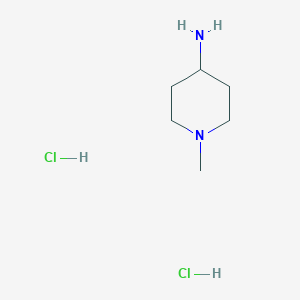

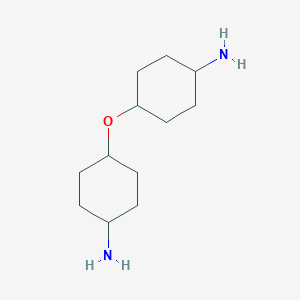

![molecular formula C7H11NO2S B1289123 Bicyclo[2.2.1]hept-5-ene-2-sulfonamide CAS No. 7167-08-0](/img/structure/B1289123.png)

Bicyclo[2.2.1]hept-5-ene-2-sulfonamide

Übersicht

Beschreibung

Bicyclo[2.2.1]hept-5-ene-2-sulfonamide is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by a bicyclic structure with a sulfonamide group attached to it. This compound is of interest due to its potential applications in the synthesis of various polycyclic and heterocyclic compounds, which are valuable in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of derivatives of bicyclo[2.2.1]hept-5-ene-2-sulfonamide involves multiple steps, including the reduction of nitriles and subsequent reactions with sulfonyl chlorides. For instance, N-(arylsulfonyl)bicyclo[2.2.1]hept-2-enendo-5-methylamines are synthesized from bicyclo[2.2.1]hept-2-en-endo-5-carbonitrile using lithium aluminum hydride, followed by reactions with arylsulfonyl chlorides . Additionally, the reaction of N-(2,3-epoxypropyl)arenesulfonamides with (bicyclo[2.2.1]hept-5-en-endo-2-yl)methanamine results in amino alcohols with a norbornene fragment and sulfonamide group .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, and X-ray diffraction analysis. For example, the structure of N-(p-methoxy-carbonylaminophenylsulfonyl)-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonane was determined by X-ray diffraction, confirming the stereochemical homogeneity of the products . The structures of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide were also determined by X-ray diffraction, providing insights into the relative configuration at the chiral centers .

Chemical Reactions Analysis

Bicyclo[2.2.1]hept-5-ene-2-sulfonamide derivatives undergo various chemical reactions, including radical cyclizations, intramolecular cyclizations, and ring-opening reactions. Radical cyclizations of cyclic ene sulfonamides lead to the formation of stable polycyclic imines . Intramolecular cyclizations of sulfonamides with peroxyphthalic acid result in the formation of substituted azabrendanes . Furthermore, the reaction of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides with epichlorohydrin in the presence of tetramethylammonium iodide affords a group of framework N-[(oxiran-2-yl)methyl]sulfonamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclo[2.2.1]hept-5-ene-2-sulfonamide derivatives are influenced by their molecular structure. The stereochemistry of the sulfonamide group and the bicyclic framework affects the reactivity and the outcome of chemical transformations. For instance, the orientation of substituents in the cage norbornene fragment does not affect the direction of the process when reacting with peroxyphthalic acid to provide epoxides . The reactivity of these compounds towards nucleophiles, such as in the aminolysis of N-(oxiran-2-yl)methyl]arenesulfonamides, is also determined by their molecular structure .

Wissenschaftliche Forschungsanwendungen

Antibiotic Resistance Mechanisms

Research into tetracyclines and sulfonamides, including compounds similar to Bicyclo[2.2.1]hept-5-ene-2-sulfonamide, highlights the emergence of antibiotic resistance. Studies have identified resistance genes in bacteria like Salmonella, which are significant for understanding how resistance spreads and informs treatment strategies. The review by Pavelquesi et al. (2021) in "Antibiotics" discusses the resistance genes in Salmonella, emphasizing the role of sulfonamides in resistance mechanisms (Pavelquesi et al., 2021).

Environmental Impact and Plant Interaction

The environmental dispersion of sulfonamides, including derivatives of Bicyclo[2.2.1]hept-5-ene-2-sulfonamide, from pharmaceutical use in humans and animals, poses risks to ecosystems. Mathews and Reinhold (2013) explored how these compounds interact with plants, affecting microbial communities and potentially leading to antibiotic resistance in the environment. Their work in "Environmental Science and Pollution Research" underscores the complex interactions between antibiotics and plant systems, highlighting the need for comprehensive environmental management strategies (Mathews & Reinhold, 2013).

Medicinal Chemistry and Drug Development

In medicinal chemistry, Bicyclo[2.2.1]hept-5-ene-2-sulfonamide derivatives serve as a foundation for developing new therapeutic agents. Research has focused on synthesizing novel compounds with enhanced biological activities, targeting a wide range of diseases. For example, Buchbauer and Pauzenberger (1991) reviewed the significance of norbornane compounds, including Bicyclo[2.2.1]heptanes, in pharmaceutical research, illustrating their potential in drug discovery due to their unique molecular structure and bioactivity (Buchbauer & Pauzenberger, 1991).

Emerging Opportunities in Bioremediation

The biodegradation of sulfonamide antibiotics, including Bicyclo[2.2.1]hept-5-ene-2-sulfonamide, represents an emerging field of research. Deng, Li, and Zhang (2018) discussed the potential of using bacteria to degrade sulfonamides in the environment, mitigating the risks associated with antibiotic resistance. Their review in "Environmental Science & Technology" emphasizes the importance of developing effective bioremediation strategies to address the contamination of ecosystems with sulfonamide antibiotics (Deng, Li, & Zhang, 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

bicyclo[2.2.1]hept-5-ene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUWTBUEZMTPKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40622381 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[2.2.1]hept-5-ene-2-sulfonamide | |

CAS RN |

7167-08-0 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40622381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | bicyclo[2.2.1]hept-5-ene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

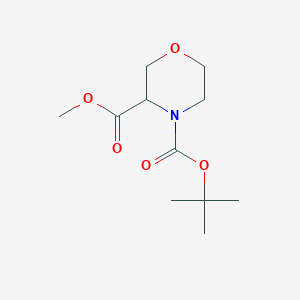

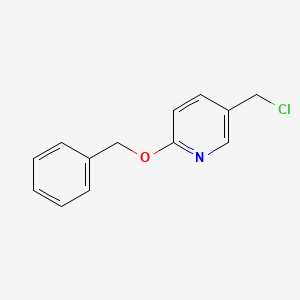

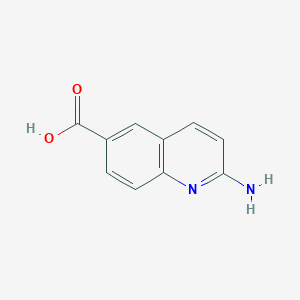

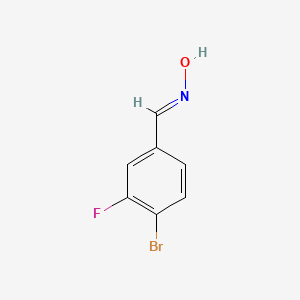

![(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1289073.png)